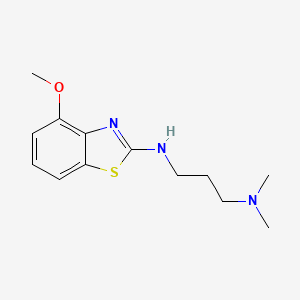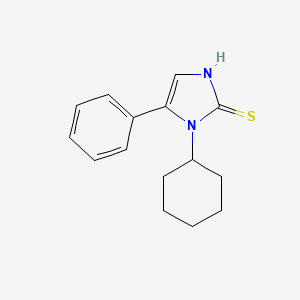
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol
Vue d'ensemble
Description
“(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol” is a chemical compound with the molecular formula C₇H₅ClF₃NO . It is an intermediate in the synthesis of various agrochemicals and pharmaceuticals .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the chlorination of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring substituted with a trifluoromethyl group at the 5-position and a chloro group at the 3-position . The molecular weight of the compound is 211.57 g/mol .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For example, it can be used as an intermediate in the synthesis of the fungicide fluazinam . It can also be transformed into other compounds through processes such as reducing amination .Physical And Chemical Properties Analysis
The compound has a melting point of 36-38°C and a density of 1.524 g/mL at 25°C . It is a liquid at room temperature .Applications De Recherche Scientifique
Chemical Analogues and Structural Studies
The study of chemical analogues of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol contributes significantly to understanding the structural and electronic properties of related compounds. For instance, the analysis of isomorphous structures such as methyl- and chloro-substituted small heterocyclic analogues provides insights into the chlorine-methyl (Cl-Me) exchange rule. These structures, including 3-methyl-4-(4-methylphenyl)-1-phenyl-6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-5-ylmethanone, show extensive disorder which is crucial for the description of their structures and has implications in data-mining procedures for detecting isomorphism automatically (Swamy et al., 2013).
Biocatalysis and Green Chemistry
In the realm of biocatalysis and green chemistry, (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol analogues are used to synthesize valuable chemical intermediates. The whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol (S-CPMA) in a liquid-liquid biphasic microreaction system using recombinant Escherichia coli illustrates an environmentally friendly approach. This method significantly improves substrate tolerance and reduces product inhibition and toxicity, highlighting the potential of microbial biocatalysts in sustainable chemical synthesis (Chen et al., 2021).
Corrosion Inhibition
Derivatives of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol, such as 1,2,3-triazole derivatives, are explored for their application as corrosion inhibitors for mild steel in acidic media. Studies show that these compounds can effectively inhibit corrosion by adsorbing on the steel surface, with certain derivatives providing more efficient protection than others. This highlights the compound's role in the development of new, more effective corrosion inhibitors for industrial applications (Ma et al., 2017).
Solubility and Physical Chemistry Studies
Understanding the solubility of related compounds in various solvents is critical for their application in different scientific and industrial processes. The study of the solubility of 2-Chloro-3-(trifluoromethyl)pyridine, for example, helps to understand the relationship between solubility and solvent polarity, which is essential for designing processes involving these compounds (Wang et al., 2018).
Coordination Chemistry and Supramolecular Assemblies
In coordination chemistry, compounds structurally related to (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol are used to synthesize complex metal assemblies. For instance, the synthesis and characterization of fac-Re(CO)3Cl complexes with electronically tuned inverse pyridyl-1,2,3-triazole ligands demonstrate the utility of these compounds in creating materials with novel electronic properties. Such studies contribute to the development of materials for electronic, photonic, and catalytic applications (Anderson et al., 2013).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and proteins .
Mode of Action
It is suggested that the trifluoromethyl group in the compound could potentially enhance the potency towards enzyme inhibition by key hydrogen bonding interactions with the protein .
Biochemical Pathways
Related compounds have been shown to impact microbial fatty acid synthase (fas), a multidomain enzyme complex .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially influence these properties .
Result of Action
Related compounds have been shown to inhibit the production of the primary membrane component palmitate and halt the assembly of virulence-determining components of bacterial cell walls .
Action Environment
The presence of the trifluoromethyl group could potentially enhance the compound’s stability and efficacy .
Propriétés
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-5-1-4(7(9,10)11)2-12-6(5)3-13/h1-2,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPVRQMKHNSMCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650745 | |
| Record name | [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol | |
CAS RN |
1033463-31-8 | |
| Record name | [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



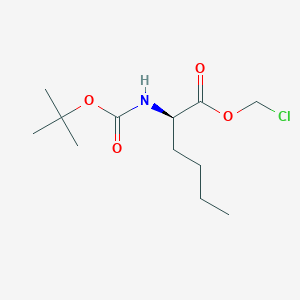

![[4-(5-Pyrimidinyl)phenyl]methanamine dihydrochloride](/img/structure/B1415919.png)
![3-(4-Hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]propanoic acid](/img/structure/B1415921.png)

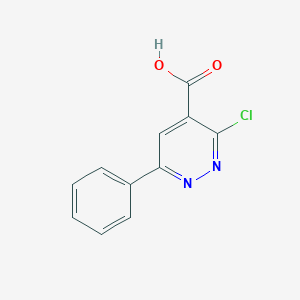

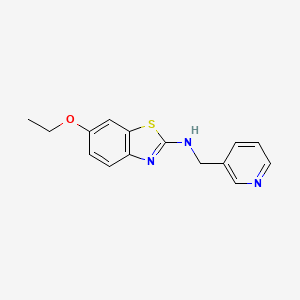
![2-[2-(2-chloro-6,7-dimethoxyquinolin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1415931.png)


